Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Overview
Description
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Mechanism of Action
Target of Action
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a complex organic compound with a molecular formula of C7H11BrO3 The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
The compound’s predicted boiling point is235.8±15.0 °C , and its predicted density is 1.412±0.06 g/cm3 These properties could influence its absorption and distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the bromination of 2,2-dimethyl-3-oxobutanoic acid followed by esterification. The reaction typically proceeds as follows:
Bromination: 2,2-dimethyl-3-oxobutanoic acid is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces the bromine atom at the 4-position of the molecule.
Esterification: The resulting brominated acid is then esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be compared with other brominated esters and ketones, such as:
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-chloro-2,2-dimethyl-3-oxobutanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 4-bromo-3-oxobutanoate: Lacks the additional methyl groups at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,5(9)4-8)6(10)11-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNKYOWEYMYAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574707 | |
Record name | Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84691-57-6 | |
Record name | Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.